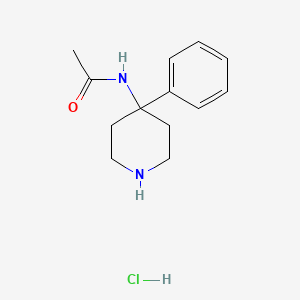

4-Phenyl-4-acetylaminopiperidine hydrochloride

Description

BenchChem offers high-quality 4-Phenyl-4-acetylaminopiperidine hydrochloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-Phenyl-4-acetylaminopiperidine hydrochloride including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

N-(4-phenylpiperidin-4-yl)acetamide;hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H18N2O.ClH/c1-11(16)15-13(7-9-14-10-8-13)12-5-3-2-4-6-12;/h2-6,14H,7-10H2,1H3,(H,15,16);1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VBSFFQPHPJGOIK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC1(CCNCC1)C2=CC=CC=C2.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H19ClN2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

254.75 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

142001-86-3 | |

| Record name | N-(4-phenylpiperidin-4-yl)acetamide hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Chemical Properties of 4-Phenyl-4-acetylaminopiperidine Hydrochloride

Introduction: Navigating a Niche Chemical Landscape

In the realm of pharmaceutical research and drug development, particularly in the synthesis of opioid analgesics, the 4-anilinopiperidine scaffold is of paramount importance. This core structure is the foundation for a multitude of potent therapeutic agents, including fentanyl and its analogues. While extensive literature exists for many of these derivatives, the specific compound 4-Phenyl-4-acetylaminopiperidine hydrochloride remains a more specialized entity with limited publicly available data.

This guide provides a comprehensive examination of the chemical properties of 4-Phenyl-4-acetylaminopiperidine hydrochloride. Given the scarcity of direct experimental data for this specific molecule, this document will leverage a foundational understanding of its core components: the 4-phenylpiperidine moiety and the effect of N-acetylation on an amino group. We will build a detailed profile by first exploring the well-documented precursor, 4-anilinopiperidine, and then extrapolating the consequential changes imparted by the addition of an acetyl group. This approach offers a scientifically rigorous and practical framework for researchers, scientists, and drug development professionals working with or anticipating the use of this compound. The hydrochloride salt form is often utilized in pharmaceutical development to enhance stability and solubility.[1]

The 4-phenylpiperidine structure itself is a privileged scaffold in medicinal chemistry, known for its interaction with various targets within the central nervous system.[1] Derivatives are among the most clinically significant pharmaceuticals.[1] This guide will delve into the structural, physical, and analytical characteristics of 4-Phenyl-4-acetylaminopiperidine hydrochloride, providing both established data for its precursors and reasoned, expert-driven insights into the properties of the target compound itself.

Physicochemical Properties: A Comparative Analysis

The physicochemical properties of a compound are critical to its handling, formulation, and behavior in biological systems. Below is a table summarizing the known properties of the parent amine, 4-anilinopiperidine, and the anticipated properties of its N-acetylated hydrochloride salt.

| Property | 4-Anilinopiperidine (Free Base) | 4-Phenyl-4-acetylaminopiperidine hydrochloride (Predicted) | Rationale for Prediction |

| Molecular Formula | C₁₁H₁₆N₂[2] | C₁₃H₁₈N₂O · HCl | Addition of an acetyl group (C₂H₂O) and formation of the hydrochloride salt. |

| Molecular Weight | 176.26 g/mol [2] | 266.76 g/mol | Calculated from the addition of an acetyl group and HCl to the parent molecule. |

| Appearance | Crystalline solid[3] | White to off-white crystalline powder | Typical appearance for hydrochloride salts of organic amines. |

| Melting Point (°C) | Data not readily available | Expected to be significantly higher than the free base | Salt formation generally increases melting points due to the ionic character of the compound. |

| Solubility | Soluble in DMF, DMSO, Ethanol, Methanol, PBS (pH 7.2)[3] | Expected to have good water solubility | The hydrochloride salt form significantly increases aqueous solubility compared to the free base.[4] |

| pKa | Data not readily available | The piperidine nitrogen will have a lower pKa than the parent amine. | The electron-withdrawing effect of the acetyl group on the anilino nitrogen will decrease the basicity of the piperidine nitrogen. |

Synthesis and Purification: From Precursor to Product

The synthesis of 4-Phenyl-4-acetylaminopiperidine hydrochloride logically proceeds from its immediate precursor, 4-anilinopiperidine. The acetylation of the secondary amine in 4-anilinopiperidine is a standard organic transformation.

Synthetic Pathway Overview

Caption: Synthetic pathway for 4-Phenyl-4-acetylaminopiperidine hydrochloride.

Experimental Protocol: N-Acetylation of 4-Anilinopiperidine

This protocol describes a general procedure for the N-acetylation of 4-anilinopiperidine, followed by conversion to its hydrochloride salt.

Materials:

-

4-Anilinopiperidine

-

Acetic anhydride or acetyl chloride

-

A suitable aprotic solvent (e.g., dichloromethane, tetrahydrofuran)

-

A non-nucleophilic base (e.g., triethylamine, pyridine) if using acetyl chloride

-

Hydrochloric acid solution (e.g., 2M in diethyl ether)

-

Anhydrous sodium sulfate or magnesium sulfate

Procedure:

-

Dissolution: Dissolve 4-anilinopiperidine in the chosen aprotic solvent in a round-bottom flask equipped with a magnetic stirrer.

-

Acetylation:

-

Using Acetic Anhydride: Slowly add a stoichiometric equivalent of acetic anhydride to the solution. The reaction can be monitored by Thin Layer Chromatography (TLC).

-

Using Acetyl Chloride: Cool the solution in an ice bath. Add a non-nucleophilic base (1.1 equivalents) followed by the slow, dropwise addition of acetyl chloride (1.0 equivalent).

-

-

Reaction Monitoring: Allow the reaction to stir at room temperature. Monitor the consumption of the starting material by TLC.

-

Workup: Once the reaction is complete, quench the reaction by adding water. Separate the organic layer. Wash the organic layer sequentially with a mild acid (e.g., dilute HCl), a mild base (e.g., saturated sodium bicarbonate solution), and brine.

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate the solvent under reduced pressure to yield the crude 4-Phenyl-4-acetylaminopiperidine free base.

-

Purification of the Free Base: The crude product can be purified by column chromatography or recrystallization.

-

Hydrochloride Salt Formation: Dissolve the purified free base in a minimal amount of a suitable solvent (e.g., diethyl ether, ethyl acetate). Add a solution of hydrochloric acid in an appropriate solvent (e.g., 2M HCl in diethyl ether) dropwise until precipitation is complete.

-

Isolation: Collect the precipitate by filtration, wash with a small amount of cold solvent, and dry under vacuum to yield 4-Phenyl-4-acetylaminopiperidine hydrochloride.

Analytical Characterization: Spectroscopic and Chromatographic Profiles

Thorough analytical characterization is essential to confirm the identity and purity of the synthesized compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for structural elucidation. The protonation of the piperidine nitrogen and the addition of the acetyl group will cause predictable shifts in the NMR spectrum compared to the 4-anilinopiperidine free base.

-

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons of the phenyl group.[1] The protons on the piperidine ring will also be visible. The N-H proton of the acetylamino group will likely appear as a singlet. The methyl protons of the acetyl group will also be a characteristic singlet.

-

¹³C NMR: The carbon NMR will show characteristic peaks for the aromatic carbons, the carbons of the piperidine ring, and the carbonyl and methyl carbons of the acetyl group.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify functional groups.

-

The IR spectrum would show characteristic absorption bands for C-H stretching of the aromatic and aliphatic groups.[1]

-

A strong absorption band corresponding to the C=O stretch of the amide will be present, typically in the range of 1630-1680 cm⁻¹.

-

An N-H stretching band for the secondary amide will also be observed, usually around 3300 cm⁻¹.

Mass Spectrometry (MS)

Mass spectrometry confirms the molecular weight of the compound.[1]

-

Electrospray Ionization (ESI-MS): In positive ion mode, the mass spectrum should show a prominent peak corresponding to the molecular ion of the free base [M+H]⁺ at m/z 231.15.

Chromatographic Purity (HPLC)

High-Performance Liquid Chromatography (HPLC) is used to determine the purity of the compound.

-

A reversed-phase HPLC method, using a C18 column with a mobile phase consisting of a mixture of acetonitrile and water (with an additive like formic acid or trifluoroacetic acid), would be suitable for assessing purity. The purity is typically expected to be ≥98% for research-grade material.[5]

Analytical Workflow

Caption: A typical analytical workflow for the characterization of a synthesized compound.

Applications in Drug Development

While specific applications for 4-Phenyl-4-acetylaminopiperidine hydrochloride are not widely reported, its structural similarity to known opioid precursors suggests its primary utility is as a research chemical or a synthetic intermediate in the development of novel analgesics.[5] The 4-anilinopiperidine scaffold is a key component of potent opioids like fentanyl.[6] Therefore, modifications to this structure, such as the N-acetylation described here, are of interest to medicinal chemists exploring structure-activity relationships (SAR) to develop new therapeutic agents with improved efficacy and safety profiles.[1][6] It may also serve as an analytical reference standard in forensic and toxicological analyses.[3]

Safety and Handling

As with any chemical, proper safety precautions should be taken when handling 4-Phenyl-4-acetylaminopiperidine hydrochloride.

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, gloves, and a lab coat.

-

Handling: Avoid inhalation of dust and contact with skin and eyes.[7] Handle in a well-ventilated area or a fume hood.[8]

-

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place.[7][8]

-

Toxicity: While specific toxicity data is not available, compounds of this class should be handled with care. It may be harmful if swallowed, cause skin irritation, and serious eye irritation.[7]

Conclusion

4-Phenyl-4-acetylaminopiperidine hydrochloride represents a specialized chemical within the broader and highly significant class of 4-anilinopiperidines. While direct experimental data is limited, a robust understanding of its chemical properties can be achieved through a scientifically grounded analysis of its structure and comparison to its well-characterized precursor, 4-anilinopiperidine. This guide has provided a comprehensive overview of its predicted physicochemical properties, a plausible synthetic route, and a detailed plan for its analytical characterization. For researchers and drug development professionals, this compound holds potential as a valuable building block in the synthesis of novel therapeutic agents, and the information presented herein serves as a critical resource for its safe and effective use in the laboratory.

References

-

4-Acetyl-4-phenylpiperidine hydrochloride | C13H18ClNO | CID 2723767 - PubChem. (n.d.). PubChem. Retrieved February 18, 2026, from [Link]

-

4-Acetyl-4-Phenylpiperidine Hydrochloride 98.0%(HPLC) | PureSynth. (n.d.). PureSynth. Retrieved February 18, 2026, from [Link]

-

MATERIAL SAFETY DATA SHEET - oxfordlabchem.com. (n.d.). Oxford Lab Fine Chem LLP. Retrieved February 18, 2026, from [Link]

- US2904550A - 4-phenylpiperidines and their preparation - Google Patents. (1959, September 15). Google Patents.

- CN102060753A - Refining method of 4-phenylaminopiperidine analgesic - Google Patents. (2011, May 18). Google Patents.

-

4 ANPP - mzCloud. (2018, January 15). mzCloud. Retrieved February 18, 2026, from [Link]

-

4-Anilinopiperidine | C11H16N2 | CID 89982 - PubChem - NIH. (n.d.). PubChem. Retrieved February 18, 2026, from [Link]

-

4-Phenyl- and 4-heteroaryl-4-anilidopiperidines. A novel class of analgesic and anesthetic agents - PubMed. (n.d.). PubMed. Retrieved February 18, 2026, from [Link]

-

Use of N-(4-aminophenyl)piperidine derivatization to improve organic acid detection with supercritical fluid chromatography-mass spectrometry - PubMed. (2023, September 15). PubMed. Retrieved February 18, 2026, from [Link]

-

Discovery of novel 1-(4-aminophenylacetyl)piperidine derivatives as FXR partial agonists for the potential treatment of metabolic dysfunction-associated steatohepatitis - PubMed. (n.d.). PubMed. Retrieved February 18, 2026, from [Link]

-

4-Phenylpiperidine | C11H15N | CID 69873 - PubChem - NIH. (n.d.). PubChem. Retrieved February 18, 2026, from [Link]

-

IR Spectra, Magnetic and Thermal Studies of Copper (II) Complex of N-Hydroxy –N-(4-Chloro) Phenyl N'(4-Fluoro) Phenyl Benzamidine Hydrochloride. (2014, August 23). Material Science Research India. Retrieved February 18, 2026, from [Link]

-

¹H NMR spectrum of PPG-HCl in D2O - ResearchGate. (2021, August). ResearchGate. Retrieved February 18, 2026, from [Link]

-

Design and synthesis of 4-phenyl piperidine compounds targeting the mu receptor. (2004, November 1). Bioorganic & Medicinal Chemistry Letters. Retrieved February 18, 2026, from [Link]

-

Designation of Benzylfentanyl and 4-Anilinopiperidine, Precursor Chemicals Used in the Illicit Manufacture of Fentanyl, as List I Chemicals - Federal Register. (2020, April 15). Federal Register. Retrieved February 18, 2026, from [Link]

Sources

- 1. 4-Phenylpiperidine hydrochloride | 10272-49-8 | Benchchem [benchchem.com]

- 2. 4-Anilinopiperidine | C11H16N2 | CID 89982 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. caymanchem.com [caymanchem.com]

- 4. US2904550A - 4-phenylpiperidines and their preparation - Google Patents [patents.google.com]

- 5. chemimpex.com [chemimpex.com]

- 6. 4-Phenyl- and 4-heteroaryl-4-anilidopiperidines. A novel class of analgesic and anesthetic agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. fishersci.com [fishersci.com]

- 8. fishersci.com [fishersci.com]

The Pivotal Role of 4-Phenyl-4-acetylaminopiperidine in Modern Medicinal Chemistry: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

The 4-phenylpiperidine scaffold is a cornerstone in medicinal chemistry, serving as a privileged structure for a multitude of centrally acting therapeutic agents.[1] Within this class, 4-Phenyl-4-acetylaminopiperidine emerges as a critical intermediate, particularly in the synthesis of potent analgesics. This technical guide provides a comprehensive overview of the synthesis, chemical properties, and significant applications of 4-Phenyl-4-acetylaminopiperidine, with a particular focus on its role as a key precursor in the manufacturing of fentanyl and its analogues. The document further explores the structure-activity relationships of related compounds and details the analytical techniques essential for its characterization, offering valuable insights for researchers in drug discovery and development.

Introduction: The Significance of the 4-Phenylpiperidine Moiety

The piperidine ring is a ubiquitous heterocyclic motif found in over twenty classes of pharmaceuticals and a vast array of natural alkaloids.[2] Its conformational flexibility and ability to present substituents in well-defined spatial orientations make it an ideal scaffold for interacting with biological targets. When a phenyl group is introduced at the 4-position, the resulting 4-phenylpiperidine core structure becomes a key pharmacophore for a range of compounds with significant effects on the central nervous system (CNS).[3] This structural motif is particularly renowned for its role in the development of potent opioid analgesics, where it mimics a key structural feature of morphine.[4] Beyond analgesia, derivatives of 4-phenylpiperidine have found applications as anesthetics, antipsychotics, and antidepressants.[3]

4-Phenyl-4-acetylaminopiperidine is a derivative of this critical scaffold, featuring an acetylamino group at the 4-position alongside the phenyl ring. This substitution pattern makes it a crucial building block in the synthesis of some of the most potent synthetic opioids known, most notably fentanyl and its analogues. Understanding the chemistry and applications of this compound is therefore of paramount importance for medicinal chemists and pharmaceutical scientists.

Synthesis and Chemical Characterization

The synthesis of 4-Phenyl-4-acetylaminopiperidine is a multi-step process that begins with the construction of the core 4-amino-4-phenylpiperidine structure, followed by N-acetylation.

Synthesis of 4-Amino-4-phenylpiperidine Intermediate

A common synthetic route to 4-amino-4-phenylpiperidine involves a Strecker-type synthesis starting from a protected 4-piperidone. A plausible pathway is outlined below:

Experimental Protocol: Synthesis of 4-Amino-4-phenylpiperidine

-

Protection of 4-Piperidone: The nitrogen of 4-piperidone is first protected with a suitable group, such as a benzyl group, to prevent side reactions in subsequent steps.

-

Cyanohydrin Formation: The protected 4-piperidone is treated with an alkali metal cyanide (e.g., sodium cyanide) to form a cyanohydrin intermediate.[5]

-

Strecker Amination: The cyanohydrin is then reacted with an amine, such as ammonia, to yield an aminonitrile.[5]

-

Grignard Reaction: The aminonitrile undergoes a Grignard reaction with a phenylmagnesium halide (e.g., phenylmagnesium bromide). This introduces the phenyl group at the 4-position.[5]

-

Hydrolysis and Deprotection: The resulting intermediate is hydrolyzed to convert the nitrile group to an amine, and the N-protecting group is removed, often through catalytic hydrogenation, to yield 4-amino-4-phenylpiperidine.[5]

Diagram: Synthetic Pathway to 4-Amino-4-phenylpiperidine

Caption: A generalized synthetic route to 4-amino-4-phenylpiperidine.

N-Acetylation to Yield 4-Phenyl-4-acetylaminopiperidine

The final step in the synthesis is the N-acetylation of the primary amino group of 4-amino-4-phenylpiperidine.

Experimental Protocol: N-Acetylation

-

Reaction Setup: 4-Amino-4-phenylpiperidine is dissolved in a suitable aprotic solvent.

-

Addition of Acetylating Agent: An acetylating agent, such as acetic anhydride or acetyl chloride, is added to the solution, often in the presence of a base to neutralize the acidic byproduct.

-

Reaction Monitoring and Workup: The reaction is monitored for completion by techniques like thin-layer chromatography (TLC). Upon completion, the reaction mixture is worked up to isolate and purify the 4-Phenyl-4-acetylaminopiperidine product. Purification can be achieved through crystallization or column chromatography.

Diagram: N-Acetylation of 4-Amino-4-phenylpiperidine

Caption: The final N-acetylation step to produce 4-Phenyl-4-acetylaminopiperidine.

Physicochemical Properties and Spectroscopic Characterization

While specific experimental data for 4-Phenyl-4-acetylaminopiperidine is not widely published in peer-reviewed literature, its properties can be inferred from related compounds. The hydrochloride salt of the closely related 4-acetyl-4-phenylpiperidine has a melting point of 232-234 °C and is soluble in water.[6]

Table 1: Predicted and Related Physicochemical Properties

| Property | Value/Information | Source |

| Molecular Formula | C₁₃H₁₈N₂O | N/A |

| Molecular Weight | 218.29 g/mol | N/A |

| Melting Point | Expected to be a crystalline solid. The related 4-acetyl-4-phenylpiperidine HCl has an m.p. of 232-234 °C. | [6] |

| Solubility | Likely soluble in organic solvents. Solubility in water may be limited for the free base. | N/A |

Spectroscopic Characterization:

-

¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons of the phenyl group, the methylene protons of the piperidine ring, and a singlet for the acetyl methyl protons.

-

¹³C NMR: The carbon NMR spectrum would display signals for the carbons of the phenyl ring, the piperidine ring, and the carbonyl and methyl carbons of the acetyl group.

-

IR Spectroscopy: The infrared spectrum should exhibit a strong absorption band for the amide carbonyl group (C=O) around 1650 cm⁻¹ and an N-H stretching vibration.[7]

-

Mass Spectrometry: The mass spectrum would show the molecular ion peak and characteristic fragmentation patterns corresponding to the loss of the acetyl group and cleavage of the piperidine ring.

Role in Medicinal Chemistry: A Precursor to Potent Analgesics

The primary significance of 4-Phenyl-4-acetylaminopiperidine in medicinal chemistry lies in its role as a key intermediate in the synthesis of fentanyl and its analogues, a class of potent synthetic opioids.

Fentanyl Synthesis

Fentanyl is a powerful synthetic opioid analgesic that is approximately 50 to 100 times more potent than morphine. Its synthesis involves the N-alkylation of a 4-anilino-piperidine derivative. 4-Phenyl-4-acetylaminopiperidine can be considered a protected form of a precursor to the core of fentanyl. The more direct precursor in many clandestine syntheses is 4-anilino-N-phenethylpiperidine (4-ANPP), which is then acylated.[8][9]

However, a synthetic route to fentanyl can be envisioned that utilizes a 4-amido-4-phenylpiperidine intermediate. The "Siegfried method" for fentanyl synthesis involves the reaction of N-phenethyl-4-piperidone (NPP) with aniline to produce 4-ANPP, which is then reacted with propionyl chloride to yield fentanyl.[9] 4-Anilinopiperidine (4-AP) has been identified as an alternative precursor to NPP in the synthesis of 4-ANPP.[9][10]

Diagram: Simplified Fentanyl Synthesis Pathway Highlighting Precursors

Caption: Simplified synthetic routes to fentanyl, highlighting key precursors.

The illicit production of fentanyl has led to international control of key precursors like NPP and 4-ANPP.[8]

Structure-Activity Relationships (SAR)

The structure-activity relationships of 4-phenylpiperidine derivatives as opioid receptor agonists are well-documented. Key structural features that influence activity include:

-

The 4-Phenyl Group: This group is crucial for opioid receptor binding, mimicking the phenol ring of morphine. Substituents on this ring can modulate activity.[1]

-

The Piperidine Nitrogen: The basicity and substitution on the piperidine nitrogen are critical. A tertiary amine is generally required for high affinity. The nature of the N-substituent significantly impacts potency and receptor selectivity.[11]

-

The 4-Position Substituent: The nature of the substituent at the 4-position, in this case, the acetylamino group, is a key determinant of the compound's pharmacological profile. In the case of fentanyl and its analogues, an N-acyl anilino group at this position is essential for high potency. The acyl group and the aniline ring contribute to favorable interactions with the opioid receptor.[4]

While direct SAR studies on a series of 4-acylamino-4-phenylpiperidines are not extensively published, it is understood that the amide linkage and the size and nature of the acyl group are critical for potent agonist activity at the μ-opioid receptor.[11] Methylation or substitution of the phenolic hydroxyl group in related 4-arylpiperidine opioid receptor antagonists generally leads to a decrease in binding affinity across all three opioid receptor subtypes (μ, κ, and δ).[1]

Analytical Methodologies

The characterization and quantification of 4-Phenyl-4-acetylaminopiperidine and its related compounds are crucial for both pharmaceutical development and forensic analysis.

Experimental Protocol: General Analytical Workflow

-

Sample Preparation: The sample is dissolved in a suitable solvent for the chosen analytical technique.

-

Chromatographic Separation: Gas chromatography (GC) or high-performance liquid chromatography (HPLC) is used to separate the analyte from any impurities or other components in the mixture.

-

Spectroscopic Detection and Identification:

-

Mass Spectrometry (MS): Coupled with GC or HPLC, MS provides molecular weight information and fragmentation patterns for structural elucidation.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: Provides detailed structural information about the molecule's carbon-hydrogen framework.

-

Infrared (IR) Spectroscopy: Identifies the functional groups present in the molecule.

-

Diagram: Analytical Workflow for Characterization

Caption: A typical analytical workflow for the identification and characterization of 4-Phenyl-4-acetylaminopiperidine.

Conclusion

4-Phenyl-4-acetylaminopiperidine stands as a molecule of significant interest in medicinal chemistry due to its integral role as an intermediate in the synthesis of potent opioid analgesics. Its chemical structure, rooted in the privileged 4-phenylpiperidine scaffold, provides a versatile platform for the development of CNS-active agents. A thorough understanding of its synthesis, properties, and analytical characterization is essential for researchers in the fields of drug discovery, pharmaceutical development, and forensic science. As the landscape of synthetic opioids continues to evolve, the study of such key precursors will remain a critical area of research.

References

- Method for preparing 4-amino-4-phenylpiperidines.

-

4 ANPP. mzCloud. [Link]

-

4-Phenylpiperidine | C11H15N | CID 69873. PubChem. [Link]

-

Fentanyl Purity, Potency, & Synthesis. The Center for Forensic Science Research & Education. [Link]

-

Designation of Benzylfentanyl and 4-Anilinopiperidine, Precursor Chemicals Used in the Illicit Manufacture of Fentanyl, as List I Chemicals. Federal Register. [Link]

-

Schedules of Controlled Substances: Designation of Benzylfentanyl and 4-Anilinopiperidine, Precursor Chemicals Used in the Illicit Manufacture of Fentanyl, as List I Chemicals. Regulations.gov. [Link]

-

Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. MDPI. [Link]

-

Discovery, Structure-Activity Relationship, and Mechanistic Studies of 1-((3 R,4 S)-3-((Dimethylamino)methyl)-4-hydroxy-4-(3-methoxyphenyl)piperidin-1-yl)-2-(2,4,5-trifluorophenyl)ethan-1-one as a Novel Potent Analgesic. PubMed. [Link]

-

4-Acetyl-4-phenylpiperidine | C13H17NO | CID 101521. PubChem. [Link]

- 4-phenylpiperidines and their preparation.

-

4-Phenyl- and 4-heteroaryl-4-anilidopiperidines. A novel class of analgesic and anesthetic agents. PubMed. [Link]

-

4-ACETYL-4-PHENYLPIPERIDINE. Gsrs. [Link]

-

4-Anilinopiperidine | C11H16N2 | CID 89982. PubChem. [Link]

-

Fentanyl-related compounds and derivatives: current status and future prospects for pharmaceutical applications. PMC. [Link]

-

Synthesis and structure-activity relationships of 4-hydroxy-4-phenylpiperidines as nociceptin receptor ligands: Part 1. PubMed. [Link]

-

Synthesis and structure-activity relationships of 4-hydroxy-4-phenylpiperidines as nociceptin receptor ligands: Part 2. PubMed. [Link]

-

N-Acetylation of Amines in Continuous-Flow with Acetonitrile—No Need for Hazardous and Toxic Carboxylic Acid Derivatives. MDPI. [Link]

-

Use of N-(4-aminophenyl)piperidine derivatization to improve organic acid detection with supercritical fluid chromatography-mass spectrometry. PubMed. [Link]

-

N-Phenyl-4-piperidinamine. NIST WebBook. [Link]

-

(PDF) Syntheses and Evaluation of the Analgesic Activity of Some 4-Acetyl- 4-phenylpiperidine and 4-Hydroxy-4-phenylpiperidine Derivatives. ResearchGate. [Link]

-

Chemical Properties of N-Phenyl-4-piperidinamine (CAS 23056-29-3). Cheméo. [Link]

-

¹H-NMR spectra (400 MHz) of (a) 4-phenylpyridine and (b) reaction.... ResearchGate. [Link]

-

Structure-guided design of partial agonists at an opioid receptor. eScholarship.org. [Link]

-

IR Spectra, Magnetic and Thermal Studies of Copper (II) Complex of N-Hydroxy –N-(4-Chloro) Phenyl N'(4-Fluoro) Phenyl Benzamidine Hydrochloride. International Journal of Innovative Research in Science, Engineering and Technology. [Link]

-

1-(-2-Phenethyl)-4-phenyl-4-acetoxypiperidine | C21H25NO2 | CID 60977. PubChem. [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 3. chemimpex.com [chemimpex.com]

- 4. Document Viewer [docs.un.org]

- 5. US20040171837A1 - Method for preparing 4-amino-4-phenylpiperidines - Google Patents [patents.google.com]

- 6. 4-アセチル-4-フェニルピペリジン 塩酸塩 98% | Sigma-Aldrich [sigmaaldrich.com]

- 7. IR Spectra, Magnetic and Thermal Studies of Copper (II) Complex of N-Hydroxy –N-(4-Chloro) Phenyl N’(4-Fluoro) Phenyl Benzamidine Hydrochloride – Material Science Research India [materialsciencejournal.org]

- 8. cfsre.org [cfsre.org]

- 9. Federal Register :: Designation of Benzylfentanyl and 4-Anilinopiperidine, Precursor Chemicals Used in the Illicit Manufacture of Fentanyl, as List I Chemicals [federalregister.gov]

- 10. regulations.gov [regulations.gov]

- 11. Discovery, Structure-Activity Relationship, and Mechanistic Studies of 1-((3 R,4 S)-3-((Dimethylamino)methyl)-4-hydroxy-4-(3-methoxyphenyl)piperidin-1-yl)-2-(2,4,5-trifluorophenyl)ethan-1-one as a Novel Potent Analgesic - PubMed [pubmed.ncbi.nlm.nih.gov]

The Strategic Role of 4-Phenyl-4-acetylaminopiperidine in Modern Drug Discovery: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

The piperidine scaffold is a cornerstone of medicinal chemistry, embedded in the structure of numerous approved therapeutics.[1] Within this broad class, 4-phenylpiperidine derivatives have garnered significant attention for their profound effects on the central nervous system (CNS).[2] This technical guide focuses on a specific, yet underexplored, member of this family: 4-Phenyl-4-acetylaminopiperidine . While not as extensively documented as some of its analogues, its unique structural features present a compelling case for its utility as a versatile intermediate in the synthesis of novel therapeutic agents. This document will provide a detailed exploration of its synthesis, potential applications, and the underlying chemical principles that make it a valuable tool for drug discovery professionals.

The 4-Phenylpiperidine Moiety: A Privileged Scaffold in CNS Drug Design

The 4-phenylpiperidine core is a well-established pharmacophore, most notably recognized for its integral role in the structure of potent opioid analgesics.[3] The phenyl group at the 4-position is crucial for interaction with various receptors in the CNS, including opioid receptors.[4] The piperidine ring itself, a saturated heterocycle, offers a three-dimensional structure that can be readily functionalized to modulate a compound's physicochemical properties, such as solubility, lipophilicity, and metabolic stability.[5] This allows medicinal chemists to fine-tune the pharmacokinetic and pharmacodynamic profiles of drug candidates.

The introduction of an acetylamino group at the 4-position, in conjunction with the phenyl group, creates a unique chemical entity with the potential for diverse biological activities. The amide functionality can act as a hydrogen bond donor and acceptor, influencing receptor binding and overall molecular conformation.

Synthesis of 4-Phenyl-4-acetylaminopiperidine: A Plausible Synthetic Pathway

While specific, detailed industrial-scale syntheses of 4-phenyl-4-acetylaminopiperidine are not widely published, a logical and efficient synthetic route can be extrapolated from established chemical methodologies for related compounds. A key strategy involves the acetylation of a 4-amino-4-phenylpiperidine precursor.

Conceptual Synthetic Workflow

The following diagram outlines a plausible multi-step synthesis, starting from readily available materials.

Caption: A plausible two-stage synthetic workflow for 4-Phenyl-4-acetylaminopiperidine.

Detailed Experimental Protocol (Hypothetical)

This protocol is a conceptual outline based on standard organic chemistry techniques. Researchers should optimize conditions based on laboratory-specific equipment and safety protocols.

Step 1: Synthesis of a 4-Amino-4-phenylpiperidine Precursor

A common route to 4-amino-4-substituted piperidines involves a Ritter reaction or a Strecker synthesis followed by reduction and cyclization. An alternative approach, inspired by the synthesis of related compounds, is the reductive amination of a 4-piperidone with an appropriate amine.

Step 2: Acetylation of the 4-Amino-4-phenylpiperidine Precursor

Materials:

-

4-Amino-4-phenylpiperidine (or its hydrochloride salt)

-

Acetic anhydride or Acetyl chloride

-

A suitable base (e.g., triethylamine, pyridine)

-

An inert solvent (e.g., dichloromethane, tetrahydrofuran)

Procedure:

-

Dissolve the 4-amino-4-phenylpiperidine precursor in the chosen inert solvent.

-

If starting with the hydrochloride salt, add a stoichiometric amount of base to liberate the free amine.

-

Cool the reaction mixture in an ice bath.

-

Slowly add acetic anhydride or acetyl chloride to the stirred solution.

-

Allow the reaction to warm to room temperature and stir until completion (monitor by TLC or LC-MS).

-

Upon completion, quench the reaction with a suitable aqueous solution (e.g., saturated sodium bicarbonate).

-

Extract the product with an organic solvent.

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by recrystallization or column chromatography to yield 4-Phenyl-4-acetylaminopiperidine.

Applications in Drug Discovery: A Landscape of Potential

The structural motifs present in 4-phenyl-4-acetylaminopiperidine suggest its potential as a key intermediate in the development of a range of therapeutics.

Opioid Analgesics

The 4-phenylpiperidine core is a well-established pharmacophore for opioid receptor agonists.[3] By modifying the substituent on the piperidine nitrogen, it is conceivable to synthesize novel analgesics. The acetylamino group at the 4-position could influence the binding affinity and selectivity for mu, delta, and kappa opioid receptors, potentially leading to compounds with improved side-effect profiles compared to existing opioids.

N-type Calcium Channel Blockers

Derivatives of 4-aminopiperidine have been investigated as N-type calcium channel blockers, which are promising targets for the treatment of neuropathic pain.[6] The 4-phenyl-4-acetylaminopiperidine scaffold could serve as a starting point for the design of novel antagonists of these channels.

Cognition Enhancers

Interestingly, 4-aminopiperidine derivatives have also shown potential as cognition-enhancing drugs.[7] The development of new treatments for neurodegenerative diseases like Alzheimer's is a critical area of research, and this intermediate could be a valuable building block for novel nootropic agents.

Other Potential Therapeutic Areas

The versatility of the piperidine ring allows for its incorporation into a wide array of drug classes.[5] Depending on the further chemical modifications, derivatives of 4-phenyl-4-acetylaminopiperidine could be explored for their potential as:

Quantitative Data and Physicochemical Properties

| Property | Value (for 4-Acetyl-4-phenylpiperidine) | Reference |

| Molecular Formula | C13H17NO | [10] |

| Molecular Weight | 203.28 g/mol | [11] |

| CAS Number | 34798-80-6 | [10] |

| Melting Point (HCl salt) | 248 °C | [12] |

| Appearance | White to light yellow crystalline powder | [12] |

Conclusion and Future Perspectives

4-Phenyl-4-acetylaminopiperidine represents a promising, yet underutilized, intermediate in the field of drug discovery. Its synthesis, achievable through established chemical transformations, provides access to a scaffold with significant potential for the development of novel therapeutics, particularly for CNS disorders. The strategic combination of the 4-phenylpiperidine pharmacophore with a versatile acetylamino group offers medicinal chemists a valuable platform for generating diverse compound libraries. Further investigation into the synthesis and pharmacological profiling of derivatives of this intermediate is warranted and could lead to the discovery of next-generation medicines.

References

- Synthesis and antimicrobial study of N-[4-(2- piperidine-1-yl-ethoxy) phenyl] acetamide analogues. (2012, March 19). Journal of Applied Pharmaceutical Science.

- Synthesis and anticonvulsant activity of new N-phenyl-2-(4-phenylpiperazin-1-yl)

- Synthesis of 4-N-(4-hydroxy-3-((piperidin-1-yl)methyl)phenyl)acetamide (HL)

- 4-Acetyl-4-phenylpiperidine hydrochloride. Chem-Impex.

- Design, synthesis, and preliminary pharmacological evaluation of 4-aminopiperidine derivatives as N-type calcium channel blockers active on pain and neurop

- 4-Acetyl-4-phenylpiperidine. NIST WebBook.

- 4-Acetyl-4-phenylpiperidine | C13H17NO. PubChem.

- 4-Phenyl- and 4-Heteroaryl-4-anilidopiperidines. A Novel Class of Analgesic and Anesthetic Agents. Journal of Medicinal Chemistry.

- Synthesis and antimicrobial activity of N-[4-(3-Oxo-3- phenyl-propenyl)

- Phenylpiperidines. Wikipedia.

- Synthesis of Amides and Peptides by Employing [4-(Acetylamino) phenyl]imidodisulfuryl Difluoride (AISF) as a Coupling Reagent. Organic Chemistry Portal.

- 4-Phenylpiperidine. Chem-Impex.

- 4-Acetyl-4-phenylpiperidine 98 10315-03-4. Sigma-Aldrich.

- Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applic

- 4-Phenyl- and 4-heteroaryl-4-anilidopiperidines. A novel class of analgesic and anesthetic agents. PubMed.

- 4-Acetyl-4-phenylpiperidine hydrochloride | C13H18ClNO. PubChem.

- Piperidine Unveiled: A Comprehensive Exploration of Structure, Applications, and Pharmacological Significance. (2023, April 4). IJNRD.

- 4-Phenylpiperidine 771-99-3 wiki. Guidechem.

- Piperidine Derivatives: Synthesis, Pharmacological Evaluation and Insilico Approach of Novel Potential Analgesics in 4-amino Methyl Piperidine Series. (2023, July 25). Taylor & Francis.

- 4-Aminopiperidine derivatives as a new class of potent cognition enhancing drugs. (2003, July 21). PubMed.

- Selective acetylation of primary amino groups with phenyl acetate; simple synthesis of N,N´-diacetyl polyamines. Arkivoc.

- 4-Phenylpiperidine. Wikipedia.*.

Sources

- 1. mdpi.com [mdpi.com]

- 2. GSRS [gsrs.ncats.nih.gov]

- 3. 4-Phenyl- and 4-heteroaryl-4-anilidopiperidines. A novel class of analgesic and anesthetic agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. 4-Acetyl-4-phenylpiperidine hydrochloride | C13H18ClNO | CID 2723767 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. ijnrd.org [ijnrd.org]

- 6. Design, synthesis, and preliminary pharmacological evaluation of 4-aminopiperidine derivatives as N-type calcium channel blockers active on pain and neuropathic pain - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. 4-Aminopiperidine derivatives as a new class of potent cognition enhancing drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Synthesis and anticonvulsant activity of new N-phenyl-2-(4-phenylpiperazin-1-yl)acetamide derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 9. japsonline.com [japsonline.com]

- 10. 4-Acetyl-4-phenylpiperidine [webbook.nist.gov]

- 11. 4-Acetyl-4-phenylpiperidine | C13H17NO | CID 101521 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 12. chemimpex.com [chemimpex.com]

Neuropharmacological applications of piperidine derivatives

An In-depth Technical Guide to the Neuropharmacological Applications of Piperidine Derivatives

Part 1: Foundational Knowledge & Core Concepts

The Piperidine Scaffold: A Privileged Structure in Neuropharmacology

The piperidine ring, a six-membered saturated heterocycle containing a nitrogen atom, is a fundamental structural motif in medicinal chemistry, particularly in the development of agents targeting the central nervous system (CNS). Its prevalence is due to a favorable combination of physicochemical properties and its capacity to act as a versatile scaffold for interacting with a diverse range of biological targets within the CNS.

The conformational flexibility of the piperidine ring, which primarily adopts a low-energy chair conformation, enables the precise spatial arrangement of substituent groups. This is crucial for establishing specific, high-affinity interactions with the complex three-dimensional binding pockets of CNS receptors and enzymes. The basic nitrogen atom (pKa ≈ 11.2) is typically protonated at physiological pH, allowing for the formation of critical ionic interactions with acidic residues in target proteins. This characteristic also influences the molecule's overall polarity and its ability to traverse the blood-brain barrier (BBB), a critical requirement for CNS-active drugs.

Key Physicochemical Properties for CNS Activity

The successful development of a CNS drug is contingent upon its ability to navigate a complex biological environment to reach its intended target. For piperidine derivatives, several physicochemical properties are of utmost importance:

| Property | Importance in Neuropharmacology | Typical Range for CNS Drugs |

| Lipophilicity (LogP) | Governs the ability to cross the blood-brain barrier. A value that is too low renders the compound too polar, while a value that is too high can lead to sequestration in lipid membranes or rapid metabolism. | 1 - 3 |

| Molecular Weight (MW) | Smaller molecules generally demonstrate better BBB permeability. | < 450 Da |

| Polar Surface Area (PSA) | A measure of the sum of the surfaces of all polar atoms. A lower PSA is generally associated with improved CNS penetration. | < 90 Ų |

| pKa | The basicity of the piperidine nitrogen influences its charge state at physiological pH, which in turn affects receptor binding and solubility. | 8 - 11 |

Table 1: Key physicochemical properties of piperidine derivatives for CNS activity.

Major Classes of Neuropharmacological Targets

Piperidine derivatives have shown activity against a broad spectrum of CNS targets, leading to their application in the treatment of a wide array of neurological and psychiatric disorders.

-

G-Protein Coupled Receptors (GPCRs): This is the largest family of cell surface receptors and a primary target for piperidine-based drugs.

-

Dopamine Receptors (D1-D5): Essential for motor control, motivation, and reward. Piperidine-containing antipsychotics such as haloperidol and risperidone function as antagonists at D2 receptors.

-

Serotonin Receptors (5-HT): Involved in mood, anxiety, and cognition. The selective serotonin reuptake inhibitor (SSRI) paroxetine , which features a piperidine ring, is widely used in the treatment of depression.

-

Opioid Receptors (μ, δ, κ): The primary targets for analgesics. The potent opioid agonist fentanyl and its derivatives are piperidine-based.

-

Muscarinic Acetylcholine Receptors (M1-M5): Implicated in learning and memory. Donepezil , used in the management of Alzheimer's disease, contains a piperidine moiety and acts as an acetylcholinesterase inhibitor, thereby indirectly modulating cholinergic transmission.

-

-

Ligand-Gated Ion Channels:

-

NMDA Receptors: Glutamate-gated ion channels that are critical for synaptic plasticity. Memantine , an NMDA receptor antagonist used for Alzheimer's disease, possesses a structure related to piperidine.

-

-

Monoamine Transporters:

-

Dopamine Transporter (DAT), Norepinephrine Transporter (NET), Serotonin Transporter (SERT): These transporters regulate the synaptic concentration of key neurotransmitters. The psychostimulant methylphenidate , used for ADHD, is a well-known piperidine derivative that blocks DAT and NET.

-

-

Enzymes:

-

Acetylcholinesterase (AChE): As previously mentioned, donepezil inhibits this enzyme to increase acetylcholine levels.

-

Part 2: Mechanism of Action & Signaling Pathways

Case Study: Dopamine D2 Receptor Antagonism by Haloperidol

Haloperidol, a typical antipsychotic, serves as a prime example of the interaction between a piperidine derivative and a GPCR. Its therapeutic efficacy in schizophrenia is primarily ascribed to its antagonism of the dopamine D2 receptor in the mesolimbic pathway.

Mechanism:

-

Binding: The protonated nitrogen of haloperidol's piperidine ring forms a crucial ionic bond with a conserved aspartate residue (Asp114) in the third transmembrane domain (TM3) of the D2 receptor.

-

Conformational Lock: Additional hydrophobic and hydrogen bonding interactions between the fluorophenyl and chlorophenyl moieties of haloperidol and aromatic residues within the receptor's binding pocket stabilize an inactive conformation of the receptor.

-

Signal Transduction Blockade: By locking the receptor in an inactive state, haloperidol prevents the binding of endogenous dopamine and subsequent coupling to inhibitory G-proteins (Gi/o). This action blocks the downstream signaling cascade, which includes the inhibition of adenylyl cyclase, a reduction in cyclic AMP (cAMP) levels, and the modulation of protein kinase A (PKA) activity.

Caption: Antagonism of the D2 receptor by haloperidol.

Case Study: Serotonin Reuptake Inhibition by Paroxetine

Paroxetine is a potent and selective serotonin reuptake inhibitor (SSRI) used for the treatment of major depressive disorder and anxiety disorders. Its therapeutic action is based on increasing the extracellular concentration of serotonin in the synaptic cleft.

Mechanism:

-

SERT Binding: Paroxetine binds to the allosteric site of the serotonin transporter (SERT), which is distinct from the serotonin binding site.

-

Conformational Change: This binding event induces a conformational change in the transporter, locking it in an outward-facing conformation.

-

Reuptake Blockade: This prevents the transporter from binding to serotonin and transporting it back into the presynaptic neuron.

-

Increased Synaptic Serotonin: The consequent accumulation of serotonin in the synaptic cleft enhances and prolongs the activation of postsynaptic serotonin receptors, leading to the therapeutic effect.

Caption: Inhibition of the serotonin transporter (SERT) by paroxetine.

Part 3: Experimental Workflows in Piperidine Drug Discovery

The discovery and development of novel piperidine-based neuropharmacological agents is a multi-stage process that encompasses initial hit identification, lead optimization, and preclinical evaluation.

Synthesis and Library Development

The versatility of the piperidine scaffold facilitates the creation of large, diverse chemical libraries for high-throughput screening. A prevalent synthetic strategy is the reductive amination of a suitable ketone with a primary amine, followed by cyclization.

Example Protocol: Synthesis of a 4-Arylpiperidine Library

-

Reaction Setup: In a round-bottom flask, dissolve 1 equivalent of a substituted 1,5-diketone in a suitable solvent (e.g., methanol).

-

Amine Addition: Add 1.1 equivalents of a primary amine (e.g., benzylamine) and a catalytic amount of acetic acid.

-

Reduction: Cool the reaction to 0°C and add 1.5 equivalents of a reducing agent (e.g., sodium borohydride) portion-wise.

-

Workup: Quench the reaction with water, extract the product with an organic solvent (e.g., ethyl acetate), dry the organic layer, and concentrate under reduced pressure.

-

Purification: Purify the resulting piperidine derivative by column chromatography.

In Vitro Pharmacological Evaluation

Once a library of piperidine derivatives has been synthesized, it is screened against a panel of CNS targets to identify "hits" that exhibit the desired activity.

This is a fundamental technique used to determine the affinity of a compound for a specific receptor.

Protocol: [³H]-Spiperone Binding Assay for D2 Receptor Affinity

-

Membrane Preparation: Prepare cell membranes from a cell line that stably expresses the human dopamine D2 receptor.

-

Assay Buffer: Prepare a buffer containing 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, and 1 mM MgCl₂ at pH 7.4.

-

Reaction Mixture: In a 96-well plate, add:

-

Cell membranes (10-20 µg of protein)

-

[³H]-Spiperone (a radiolabeled D2 antagonist) at a concentration near its Kd (e.g., 0.2 nM).

-

Varying concentrations of the test piperidine compound (e.g., 10⁻¹¹ M to 10⁻⁵ M).

-

For the determination of non-specific binding, add a high concentration of a known D2 antagonist (e.g., 10 µM haloperidol).

-

-

Incubation: Incubate the plate at room temperature for 60 minutes.

-

Filtration: Rapidly filter the contents of each well through a glass fiber filtermat using a cell harvester to separate bound from free radioligand.

-

Scintillation Counting: Measure the radioactivity retained on the filters using a liquid scintillation counter.

-

Data Analysis: Calculate the specific binding and determine the Ki (inhibitory constant) of the test compound using non-linear regression analysis (e.g., Cheng-Prusoff equation).

Functional assays measure the effect of a compound on the biological response of a target, thereby determining whether it is an agonist, antagonist, or modulator.

Protocol: cAMP Assay for D2 Receptor Functional Activity

-

Cell Culture: Plate CHO cells that stably express the human D2 receptor in a 96-well plate.

-

Forskolin Stimulation: Treat the cells with forskolin (an adenylyl cyclase activator) to stimulate cAMP production.

-

Compound Treatment: Add varying concentrations of the test piperidine compound.

-

Incubation: Incubate for 30 minutes at 37°C.

-

Lysis and Detection: Lyse the cells and measure the intracellular cAMP levels using a commercially available kit (e.g., HTRF, ELISA).

-

Data Analysis: Plot the cAMP concentration against the compound concentration to determine the EC₅₀ (for agonists) or IC₅₀ (for antagonists).

Caption: A typical drug discovery workflow for piperidine derivatives.

In Vivo Behavioral Models

Promising lead compounds are subsequently evaluated in animal models of neurological disorders to assess their efficacy and potential side effects.

Example Model: Forced Swim Test for Antidepressant Activity

-

Acclimation: Acclimate mice to the testing room for at least 1 hour.

-

Drug Administration: Administer the test piperidine compound or vehicle (e.g., saline) via an appropriate route (e.g., intraperitoneal injection).

-

Test Session: After a predetermined pre-treatment time (e.g., 30 minutes), place each mouse individually into a glass cylinder filled with water (25°C).

-

Scoring: Videotape the session (typically 6 minutes) and score the last 4 minutes for time spent immobile. Immobility is defined as the cessation of struggling and remaining floating in the water, making only small movements to keep the head above water.

-

Data Analysis: Compare the immobility time between the drug-treated and vehicle-treated groups. A significant reduction in immobility time is indicative of potential antidepressant-like effects.

Part 4: Structure-Activity Relationships (SAR) and Lead Optimization

The objective of lead optimization is to enhance the potency, selectivity, and pharmacokinetic properties (Absorption, Distribution, Metabolism, and Excretion - ADME) of a lead compound.

Key SAR Insights for Piperidine Derivatives

-

Substitution at the Nitrogen: The substituent on the piperidine nitrogen can significantly influence receptor affinity and selectivity. For instance, in fentanyl analogues, a phenethyl group is optimal for µ-opioid receptor affinity.

-

Substitution at the 4-Position: This position is frequently a key point for introducing diversity and modulating activity. A 4-aryl or 4-acyl group is common in many neuropharmacological agents.

-

Stereochemistry: The stereochemistry of substituents on the piperidine ring can have a profound impact on biological activity. For example, the (+)-enantiomer of methylphenidate is considerably more potent than the (-)-enantiomer.

Optimizing for Blood-Brain Barrier Permeability

As previously discussed, the ability to cross the BBB is essential for CNS drugs. Strategies to improve the BBB permeability of piperidine derivatives include:

-

Reducing Polar Surface Area (PSA): Masking polar groups (e.g., -OH, -NH₂) with less polar moieties.

-

Increasing Lipophilicity (LogP): Introducing lipophilic groups, but within an optimal range to avoid non-specific binding and metabolic instability.

-

Modulating pKa: Fine-tuning the basicity of the piperidine nitrogen to achieve a balance between solubility and membrane permeability.

References

-

Lenci, E., & Trabocchi, A. (2020). The piperidine scaffold in the design of therapeutic agents. RSC Medicinal Chemistry, 11(8), 888-900. [Link]

-

Ben Haddou, T., et al. (2020). Structure-Activity Relationship of Piperidine-Based Scaffolds as Opioid Receptor Modulators. Molecules, 25(19), 4580. [Link]

-

Kaczor, A. A., & Matosiuk, D. (2021). Piperidine-Based Scaffolds in the Design of Central Nervous System Acting Agents. Current Neuropharmacology, 19(11), 1956-1974. [Link]

-

Wong, D. T., et al. (2005). The discovery of fluoxetine hydrochloride (Prozac). Nature Reviews Drug Discovery, 4(9), 764-774. [Link]

An In-depth Technical Guide to the Solubility Profile of 4-Phenyl-4-acetylaminopiperidine Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of the anticipated solubility profile of 4-Phenyl-4-acetylaminopiperidine hydrochloride, also known as N-(4-phenyl-4-piperidinyl)acetamide hydrochloride. Due to the limited availability of direct experimental data for this specific compound in public literature, this document leverages established principles of medicinal chemistry and draws parallels with structurally analogous compounds, particularly within the 4-phenylpiperidine class of molecules, which includes well-studied opioids like fentanyl.[1][2][3]

Introduction: Structural Context and Physicochemical Significance

4-Phenyl-4-acetylaminopiperidine hydrochloride is a derivative of the 4-phenylpiperidine scaffold, a privileged structure in medicinal chemistry renowned for its interaction with central nervous system targets.[4][5] The core structure consists of a piperidine ring with a phenyl group and an acetylamino group attached to the same carbon atom (C4). The hydrochloride salt form is intended to enhance the aqueous solubility and stability of the parent compound.[4]

Understanding the solubility of this compound is critical for drug development, as it directly influences bioavailability, formulation strategies, and the reliability of in vitro and in vivo assays.[6][7][8] Low aqueous solubility is a primary reason for the failure of promising drug candidates.[6]

Predicted Physicochemical Properties and Solubility Profile

| Property | Predicted Value/Characteristic | Rationale and Comparative Analysis |

| Molecular Formula | C₁₃H₁₉ClN₂O | Based on the chemical structure of the hydrochloride salt. |

| Molecular Weight | 270.76 g/mol | Calculated from the molecular formula. |

| pKa | 8.0 - 9.5 | The piperidine nitrogen is basic. Fentanyl and its analogs, which share this scaffold, have pKa values in the range of 8.4 to 9.0.[2][3][9] This indicates that the compound will be predominantly ionized at physiological pH. |

| logP (Octanol/Water) | 1.5 - 2.5 | The presence of both a lipophilic phenyl group and a polar acetylamino group suggests a moderate logP. Fentanyl has a logP of approximately 4.0, but the acetylamino group in our target compound is expected to increase its hydrophilicity compared to the N-propionyl-N-phenylamino group in fentanyl. |

| Aqueous Solubility | pH-dependent; moderate to high solubility in acidic conditions. | As a hydrochloride salt of a basic compound, its solubility is expected to be significantly higher in acidic to neutral pH ranges where the piperidine nitrogen is protonated.[10] The solubility will likely decrease as the pH becomes more alkaline, leading to the precipitation of the free base. Fentanyl free base has low water solubility, while its citrate and hydrochloride salts are significantly more soluble.[1][11] |

| Organic Solvent Solubility | Soluble in polar organic solvents. | Compounds of this class are generally soluble in solvents like methanol, ethanol, and DMSO.[1] Fentanyl analogs are noted to be soluble in alcohols.[1] |

Factors Influencing Solubility: A Mechanistic Overview

The solubility of 4-Phenyl-4-acetylaminopiperidine hydrochloride is governed by several key factors, the interplay of which is crucial for formulation and experimental design.

pH-Dependent Ionization

The primary determinant of aqueous solubility for this compound is the pH of the medium. The basic piperidine nitrogen will be protonated in acidic environments, forming a charged species that is readily solvated by water. As the pH increases above the pKa, the equilibrium will shift towards the neutral, less soluble free base. This relationship is fundamental for predicting its behavior in different biological compartments, such as the stomach (acidic) versus the small intestine (more neutral).[10]

Solid-State Properties

The crystalline form (polymorph) of the solid material can significantly impact its solubility and dissolution rate.[10] Different polymorphs can exhibit different lattice energies, leading to variations in the energy required to break the crystal lattice and solvate the individual molecules.

Temperature

For most solids, solubility increases with temperature. This relationship should be characterized during pre-formulation studies to understand the impact of storage and processing conditions.

Common Ion Effect

In buffered solutions containing chloride ions (e.g., physiological saline), the solubility of the hydrochloride salt may be slightly reduced due to the common ion effect.[12][13]

Experimental Protocols for Solubility Determination

To obtain precise solubility data, standardized experimental protocols are essential. The choice between kinetic and thermodynamic solubility assays depends on the stage of drug development.[6][7]

Kinetic Solubility Assay (High-Throughput Screening)

This method is suitable for early-stage drug discovery to quickly assess the solubility of a large number of compounds.[6][14] It measures the concentration at which a compound, initially dissolved in an organic solvent like DMSO, precipitates when diluted into an aqueous buffer.[6][10]

Step-by-Step Protocol:

-

Stock Solution Preparation: Prepare a concentrated stock solution of 4-Phenyl-4-acetylaminopiperidine hydrochloride in 100% DMSO (e.g., 10 mM).

-

Serial Dilution: In a 96-well plate, perform serial dilutions of the stock solution with DMSO.

-

Addition of Aqueous Buffer: To each well, add a phosphate-buffered saline (PBS) at pH 7.4. The final DMSO concentration should be kept low (typically ≤ 2%) to minimize its effect on solubility.[6]

-

Incubation: Incubate the plate at a controlled temperature (e.g., room temperature or 37°C) for a set period (e.g., 2 to 24 hours).[6]

-

Precipitation Detection: Determine the solubility limit by detecting the point of precipitation. This can be done using various methods:

-

Nephelometry: Measures light scattering caused by insoluble particles.[14]

-

UV-Vis Spectroscopy: Measures the absorbance of the supernatant after filtration or centrifugation to remove any precipitate.

-

LC-MS/MS: Provides a highly sensitive and specific quantification of the dissolved compound in the supernatant.

-

Thermodynamic (Equilibrium) Solubility Assay

This "gold standard" method measures the true equilibrium solubility of the solid compound in a given solvent and is typically used in later-stage preclinical development.[6][8][10]

Step-by-Step Protocol:

-

Sample Preparation: Add an excess amount of solid 4-Phenyl-4-acetylaminopiperidine hydrochloride to a series of vials containing different aqueous buffers (e.g., pH 1.2, 4.5, 6.8, and 7.4) to generate a pH-solubility profile.[10][12]

-

Equilibration: Seal the vials and agitate them at a constant temperature (e.g., 25°C or 37°C) for an extended period (typically 24-72 hours) to ensure equilibrium is reached.[10]

-

Phase Separation: Separate the undissolved solid from the saturated solution. This is a critical step and can be achieved by:

-

Centrifugation: Pellet the excess solid.

-

Filtration: Use a low-binding filter to remove the solid.

-

-

Quantification: Carefully remove an aliquot of the clear supernatant and determine the concentration of the dissolved compound using a validated analytical method, such as HPLC-UV or LC-MS/MS.[8]

-

Solid Phase Analysis: It is good practice to analyze the remaining solid (e.g., by XRPD or DSC) to check for any changes in the solid form (e.g., conversion to the free base or a different polymorph) during the experiment.[10]

Visualizing Influential Pathways

The following diagram illustrates the key factors and their relationships in determining the solubility of 4-Phenyl-4-acetylaminopiperidine hydrochloride.

Caption: Factors influencing the solubility of 4-Phenyl-4-acetylaminopiperidine HCl.

Conclusion and Future Directions

While a definitive, quantitative solubility profile of 4-Phenyl-4-acetylaminopiperidine hydrochloride requires empirical determination, this guide provides a robust, scientifically grounded framework for understanding its likely behavior. Based on its structure as a hydrochloride salt of a basic 4-phenylpiperidine derivative, it is predicted to have pH-dependent aqueous solubility, being more soluble in acidic conditions. For researchers and drug developers, the immediate next step is to perform the kinetic and thermodynamic solubility assays detailed herein. This will provide the critical data needed to advance formulation development, design meaningful pharmacological assays, and ultimately determine the therapeutic potential of this compound.

References

- WuXi AppTec. (n.d.). Kinetic & Thermodynamic Solubility Testing.

- U.S. Environmental Protection Agency. (2018, May 22). Fact Sheet for OSCs: Fentanyl and Fentanyl Analogs.

- MDPI. (2022, January 14). Fentanyl and Its New Analogs. In Encyclopedia.

- Creative Bioarray. (2025, July 31). Aqueous Solubility Assays.

- Inventiva Pharma. (n.d.). Solubility Toolbox for Successful Design of Drug Candidates.

- BMG LABTECH. (2023, April 6). Drug solubility: why testing early matters in HTS.

- Al-Obaidi, H., & Buckle, M. (2018). Exploratory Analysis of Kinetic Solubility Measurements of a Small Molecule Library. PMC.

- MDPI. (2022, January 5). Electroanalysis of Fentanyl and Its New Analogs: A Review.

- Homeland Security Digital Library. (2021, September 30). Master Question List (MQL) for Synthetic Opioids.

- Roy, S. D., & Flynn, G. L. (1989). Solubility behavior of narcotic analgesics in aqueous media: solubilities and dissociation constants of morphine, fentanyl, and sufentanil. Pharmaceutical Research, 6(2), 147–151.

- SciSpace. (2017, February). Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter.

- PubChem. (n.d.). 4-Acetyl-4-phenylpiperidine hydrochloride.

- PureSynth. (n.d.). 4-Acetyl-4-Phenylpiperidine Hydrochloride 98.0%(HPLC).

- Raytor. (2026, January 22). Pharmaceutical Solubility Testing | Why It Matters and What It Really Measures.

- Benchchem. (2025, December). 4-Phenylpiperidine hydrochloride.

- Chem-Impex. (n.d.). 4-Acetyl-4-phenylpiperidine hydrochloride.

- Royal Society of Chemistry. (2021, June 10). Towards more accurate solubility measurements with real time monitoring: a carvedilol case study.

- PubChem. (n.d.). N-Phenyl-N-(1-(phenylmethyl)-4-piperidinyl)acetamide.

- Pharmaceutical Technology. (2010, March 1). Pharmaceutical Salts Optimization of Solubility or Even More?.

- Santa Cruz Biotechnology. (n.d.). 4-Acetyl-4-phenylpiperidine hydrochloride.

- International Journal of Pharmacy and Technology. (2012, March 19). Synthesis and antimicrobial study of N-[4-(2- piperidine-1-yl-ethoxy) phenyl] acetamide analogues.

- Google Patents. (n.d.). US9029547B1 - Synthesis of 4-aryl 4-acyl piperidine, its salts and analogs using indium metal.

- Google Patents. (n.d.). US2904550A - 4-phenylpiperidines and their preparation.

- Evotec. (n.d.). Thermodynamic Solubility Assay.

- Google Patents. (n.d.). CN102060753A - Refining method of 4-phenylaminopiperidine analgesic.

- Fisher Scientific. (n.d.). 4-Acetyl-4-phenylpiperidine hydrochloride, 99%, Thermo Scientific Chemicals.

- PubChem. (n.d.). 4-Phenylpiperidin-4-amine.

- PubChem. (n.d.). N-((1-(4-(4-Fluorophenyl)-4-oxobutyl)-4-phenyl-4-piperidinyl)methyl)acetamide.

- SIELC Technologies. (2018, May 16). N-((4-Phenyl-4-piperidinyl)methyl)acetamide.

- Santa Cruz Biotechnology. (n.d.). N-(4-(Piperidin-3-yl)phenyl)acetamide hydrochloride.

- PubChem. (n.d.). 4-Acetyl-4-phenylpiperidine.

- Wikipedia. (n.d.). Phenylpiperidines.

- Cheméo. (n.d.). Chemical Properties of Acetamide, N-phenyl- (CAS 103-84-4).

- Taylor & Francis. (n.d.). 4-Phenylpiperidine – Knowledge and References.

- MDPI. (2023, February 2). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications.

- Sigma-Aldrich. (n.d.). n-(4-(4-benzyl-piperidine-1-sulfonyl)-phenyl)-acetamide.

- Santa Cruz Biotechnology. (n.d.). N-[4-(Piperidin-4-ylcarbonyl)phenyl]acetamide.

Sources

- 1. epa.gov [epa.gov]

- 2. encyclopedia.pub [encyclopedia.pub]

- 3. mdpi.com [mdpi.com]

- 4. 4-Phenylpiperidine hydrochloride | 10272-49-8 | Benchchem [benchchem.com]

- 5. Phenylpiperidines - Wikipedia [en.wikipedia.org]

- 6. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]

- 7. inventivapharma.com [inventivapharma.com]

- 8. evotec.com [evotec.com]

- 9. Solubility behavior of narcotic analgesics in aqueous media: solubilities and dissociation constants of morphine, fentanyl, and sufentanil - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. raytor.com [raytor.com]

- 11. dhs.gov [dhs.gov]

- 12. scispace.com [scispace.com]

- 13. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]

- 14. bmglabtech.com [bmglabtech.com]

Strategic Synthesis of NaV1.8 Inhibitors: The Suzetrigine (VX-548) Class

Content Type: Technical Whitepaper & Process Guide Subject: Advanced Process Chemistry for Non-Opioid Analgesics Core KSM: (3S,4R)-4-Amino-tetrahydrofuran-3-ol Derivatives & 2-Aminopyridine Scaffolds

Executive Summary: The Post-Opioid Era

The pharmaceutical landscape for analgesics is undergoing a paradigm shift. For decades, the industry relied on Mu-opioid receptor (MOR) agonists, which carry severe risks of respiratory depression and addiction. The approval of Suzetrigine (VX-548) marks the validation of a new target: NaV1.8 , a voltage-gated sodium channel expressed exclusively in peripheral nociceptors (dorsal root ganglia).

Unlike NaV1.7 inhibitors, which failed due to redundancy in the central nervous system (CNS), NaV1.8 inhibition offers a "peripheral-only" mechanism, blocking pain transmission at the source without CNS penetration.

This guide details the Retrosynthetic Logic and Process Chemistry for synthesizing Suzetrigine-class inhibitors, focusing on the critical assembly of the Chiral Tetrahydrofuran Core and its coupling to the Pyridine-Sulfonamide Warhead .

Key Starting Material (KSM) Profile

The synthesis of high-potency NaV1.8 inhibitors relies on two distinct molecular fragments. The "Novelty" lies in the Chiral Core , while the "Efficacy" drives from the Pyridine Warhead .

Primary KSM: The Chiral Core

Chemical Name: (3S,4R)-4-amino-tetrahydrofuran-3-ol (and its fluorinated derivatives)

-

Role: Provides the 3D-scaffold that locks the molecule into the VSD2 (Voltage Sensing Domain 2) of the NaV1.8 channel.

-

Critical Quality Attribute (CQA): Enantiomeric Excess (ee) > 99.5%. The biological activity is strictly stereodependent.

-

Source: Derived from L-Aspartic acid or Chiral Epoxides (e.g., tert-butyl 3,3-difluoro-5-(hydroxymethyl)piperidine-1-carboxylate analogs).

Secondary KSM: The Warhead

Chemical Name: 2-Amino-4-fluoropyridine-3-sulfonamide derivatives.

-

Role: Forms the critical hydrogen-bonding network within the channel pore.

-

Selectivity Factor: The sulfonamide moiety is essential for >30,000-fold selectivity over NaV1.1 (cardiac safety) and NaV1.7.

Comparative Material Analysis

| Feature | Opioid Precursors (Thebaine) | NaV1.8 Precursors (Tetrahydrofurans) |

| Regulatory Status | Schedule II (High Control) | Unscheduled (General Chemical) |

| Stereochemistry | Fixed (Natural Product) | Tunable (Synthetic Design) |

| Safety Profile | High Toxicity (LD50 low) | Low Toxicity |

| Scalability | Agricultural Dependence | Fully Synthetic (Flow Chemistry) |

Retrosynthetic Analysis & Pathway Design

The synthesis of Suzetrigine-class molecules is best approached via a Convergent Strategy . This minimizes the risk of racemization and allows for parallel optimization of the core and the warhead.

DOT Diagram: Retrosynthetic Disconnection

Figure 1: Retrosynthetic logic splitting the target into the Pyridine Warhead and Chiral Core.

Detailed Experimental Protocol

Phase 1: Synthesis of the Pyridine-Sulfonamide Warhead

This protocol establishes the "anchor" of the molecule. We utilize a Chlorosulfonyl Isocyanate (CSI) insertion strategy, which is superior to traditional chlorosulfonation for sensitive pyridine rings.

Reagents:

-

2-Amino-4-fluoropyridine (1.0 eq)

-

Chlorosulfonyl isocyanate (1.1 eq)

-

tert-Butanol (1.2 eq)

-

Dichloromethane (DCM) (anhydrous)

Step-by-Step Workflow:

-

Preparation of Boc-Sulfamoyl Chloride:

-

Rationale: Direct reaction of CSI with the amine is too exothermic. We first react CSI with tert-butanol to form the softer electrophile Boc-NH-SO2-Cl.

-

Action: Cool DCM (10 vol) to 0°C. Add CSI dropwise. Add tert-butanol over 30 mins. Stir for 1 hour.

-

-

Regioselective Sulfonylation:

-

Action: Add the 2-Amino-4-fluoropyridine to the solution at 0°C.

-

Mechanism:[1][2] The pyridine nitrogen acts as a base, directing the sulfonyl group to the exocyclic amine or the C-3 position depending on conditions. For NaV1.8 inhibitors, we target the C-3 sulfonamide .

-

Optimization: Use Triethylamine (3.0 eq) to scavenge HCl and drive the reaction.

-

-

Deprotection:

-

Action: Treat the intermediate with Trifluoroacetic Acid (TFA) (5 vol) in DCM to remove the Boc group, revealing the primary sulfonamide.

-

Validation: LC-MS should show a mass peak corresponding to [M+H]+ = 223.0 (for the fluoropyridine sulfonamide).

-

Phase 2: Coupling to the Chiral Core (The Amidation)

This is the critical step where the "Warhead" (Acid form) meets the "Core" (Amine form).

Reagents:

-

Pyridine-Carboxylic Acid Intermediate (1.0 eq)

-

Chiral Tetrahydrofuran Amine (1.0 eq)

-

HATU (1.2 eq) - Coupling Agent

-

DIPEA (3.0 eq) - Base

-

DMF (Dimethylformamide)

Protocol:

-

Activation: Dissolve the Pyridine-Carboxylic acid in DMF. Add DIPEA and stir for 5 mins. Add HATU. The solution should turn yellow, indicating formation of the active ester.

-

Coupling: Add the Chiral Tetrahydrofuran Amine in one portion.

-

Reaction: Stir at Room Temperature for 4 hours.

-

QC Check: Monitor by HPLC. The disappearance of the acid peak is the endpoint.

-

-

Work-up: Dilute with Ethyl Acetate, wash with LiCl (5% aq) to remove DMF.

-

Purification: Flash Column Chromatography (SiO2, 0-10% MeOH in DCM).

Mechanism of Action & Validation

To ensure the synthesized material is active, one must understand the Allosteric Inhibition mechanism. Unlike Lidocaine (which blocks the pore), Suzetrigine-class molecules bind to the Voltage Sensing Domain (VSD) .

DOT Diagram: Mechanism of Action

Figure 2: The inhibitor stabilizes the channel in the closed state, preventing pain signal propagation.

Self-Validating QC System

Every batch must pass the following "Go/No-Go" criteria:

-

Chiral HPLC: >99.5% ee. (Racemates are 50% less potent and may have off-target toxicity).

-

19F-NMR: Distinct shifts for the Fluoropyridine (-70 ppm) vs. Difluoro-core (-110 ppm).

-

Residual Solvent: DMF < 880 ppm (ICH Q3C guidelines).

References

-

Vertex Pharmaceuticals. (2022).[3][4][5] Process for the synthesis of substituted tetrahydrofuran modulators of sodium channels. WO Patent 2022/256660.[3][6][7][8] Link

-

Jones, J., et al. (2023). Selective Inhibition of NaV1.8 with VX-548 for Acute Pain. New England Journal of Medicine, 389, 393-405. Link

-

Hao, W., et al. (2024). Drug discovery targeting Nav1.8: Structural insights and therapeutic potential. Journal of Medicinal Chemistry. Link

-